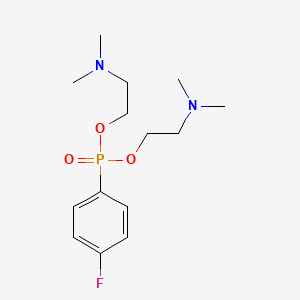
p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester: is a chemical compound with the molecular formula C14H24FN2O3P and a molecular weight of 318.324 g/mol . It is known for its unique structure, which includes a phosphonic acid ester group and a fluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester typically involves the reaction of p-fluorophenylphosphonic dichloride with 2-(dimethylamino)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of phosphonic acid derivatives and as a precursor for other complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s phosphonic acid ester group allows it to form strong bonds with these targets, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
- Bis(2-(dimethylamino)ethyl) (4-chlorophenyl)phosphonate
- Bis(2-(dimethylamino)ethyl) (4-bromophenyl)phosphonate
- Bis(2-(dimethylamino)ethyl) (4-methylphenyl)phosphonate
Comparison: Compared to these similar compounds, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s reactivity and stability, making it more suitable for specific applications in research and industry .
Properties
CAS No. |
339-32-2 |
|---|---|
Molecular Formula |
C14H24FN2O3P |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy-(4-fluorophenyl)phosphoryl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H24FN2O3P/c1-16(2)9-11-19-21(18,20-12-10-17(3)4)14-7-5-13(15)6-8-14/h5-8H,9-12H2,1-4H3 |
InChI Key |
WZJMQABHPDFVDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOP(=O)(C1=CC=C(C=C1)F)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















